2-(4-Bromophenyl)-3-hydroxyacrylonitrile CAS 27956-41-8 properties
2-(4-Bromophenyl)-3-hydroxyacrylonitrile CAS 27956-41-8 properties
An In-Depth Technical Guide to 2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8)
Introduction: Unveiling a Versatile Synthetic Intermediate
2-(4-Bromophenyl)-3-hydroxyacrylonitrile, identified by CAS Number 27956-41-8, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a 4-bromophenyl group, a nitrile moiety, and a hydroxyacrylonitrile backbone. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds relevant to pharmaceutical and materials science research. The presence of the nitrile group is significant, as this functional group is found in over 30 approved pharmaceuticals and numerous clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions.[1][2]
A critical chemical feature of this compound is its existence in a keto-enol tautomeric equilibrium with (4-Bromobenzoyl)acetonitrile (CAS 4592-94-3).[3] The hydroxyacrylonitrile form represents the enol tautomer, which can influence the compound's reactivity, solubility, and spectral characteristics. Understanding this equilibrium is fundamental to its application in synthesis. This guide provides a comprehensive technical overview of its properties, a projected analysis of its spectral data, detailed safety protocols, and insights into its potential synthetic applications for professionals in drug discovery and chemical research.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. These data points govern choices in reaction setup, solvent systems, and purification methods.
Chemical Identifiers
A clear identification of the compound and its primary tautomer is essential for accurate sourcing and regulatory compliance.
| Identifier | Value | Source(s) |
| CAS Number | 27956-41-8 | [4][5][6] |
| Molecular Formula | C₉H₆BrNO | [4][5] |
| Molecular Weight | 224.06 g/mol | [5] |
| Primary Synonym | 2-(4-bromophenyl)-3-hydroxyprop-2-enenitrile | [4] |
| Keto Tautomer | (4-Bromobenzoyl)acetonitrile | [3] |
| Purity (Typical) | ≥95% | [6] |
Keto-Enol Tautomerism: A Duality of Reactivity
2-(4-Bromophenyl)-3-hydroxyacrylonitrile is the enol tautomer of the more stable keto form, (4-Bromobenzoyl)acetonitrile.[3] The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity, pH, and temperature. In many organic solvents, the keto form predominates, but the enol form is crucial as it can be selectively trapped or can exhibit unique reactivity. For instance, the hydroxyl group of the enol is nucleophilic and can undergo O-alkylation or O-acylation, while the α-carbon of the keto form is susceptible to electrophilic attack.
Caption: Keto-Enol tautomeric equilibrium.
Physicochemical Properties
Direct experimental data for the physical properties of CAS 27956-41-8 is not widely published. The table below presents available information and notes where data is currently unavailable. For research purposes, properties may be estimated using computational models or inferred from the keto-tautomer, (4-Bromobenzoyl)acetonitrile.
| Property | Value | Source(s) |
| Appearance | Data not available; likely a solid. | |
| Melting Point | Data not available. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. |
Section 2: Synthesis and Mechanistic Considerations
While this compound is commercially available, understanding its synthesis is crucial for process development or in-house preparation. The most logical and field-proven approach is the formylation of a readily available precursor, 4-bromophenylacetonitrile.
Proposed Synthesis Workflow: Claisen Condensation
The synthesis of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile can be efficiently achieved via a base-mediated Claisen condensation reaction between 4-bromophenylacetonitrile and a formylating agent, such as ethyl formate. The base, typically sodium ethoxide or sodium hydride, serves to deprotonate the α-carbon of the acetonitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the formylating agent. An acidic workup then yields the final enol product.
Caption: Proposed synthesis workflow diagram.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for the synthesis. Causality: The choice of a strong base like sodium ethoxide is critical to ensure complete deprotonation of the relatively acidic α-protons of the acetonitrile, driving the reaction forward. Ethyl formate is an effective, inexpensive, and readily available formylating agent.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol.
-
Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete under a nitrogen atmosphere.
-
Addition of Reactants: Dissolve 4-bromophenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) in absolute ethanol and add the solution dropwise to the sodium ethoxide solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]
-
Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Section 3: Spectral Analysis and Characterization (Projected)
No public spectral data is available for this specific compound. However, as a Senior Application Scientist, it is possible to project the expected spectral characteristics based on its molecular structure. This predictive analysis is vital for researchers to confirm the identity and purity of their synthesized material.
Projected ¹H and ¹³C NMR Spectroscopy
The NMR spectra will be the most definitive tool for structural confirmation, clearly distinguishing between the keto and enol tautomers.
| Projected ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| Aromatic Protons | 7.50 - 7.70 | d (AA'BB') | Two doublets characteristic of a 1,4-disubstituted benzene ring. |
| Vinyl Proton (=CH-OH) | 7.80 - 8.20 | s | A singlet for the proton on the double bond. |
| Enolic Hydroxyl (-OH) | 10.0 - 15.0 | br s | A broad, downfield signal; exchangeable with D₂O. |
| Projected ¹³C NMR | Chemical Shift (δ, ppm) | Key Feature |
| Nitrile Carbon (-C≡N) | 115 - 120 | |
| Aromatic Carbons | 120 - 135 | Four signals expected for the substituted ring. |
| Vinyl Carbon (-C (CN)=) | 90 - 100 | The carbon atom attached to the nitrile group. |
| Vinyl Carbon (=C HOH) | 160 - 170 | The carbon atom attached to the hydroxyl group. |
Projected FT-IR and Mass Spectrometry
FT-IR and MS provide complementary data for functional group identification and molecular weight confirmation.
| Projected FT-IR | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Enolic hydroxyl group. |
| C≡N Stretch | 2210 - 2230 (sharp) | Nitrile group. |
| C=C Stretch | 1620 - 1650 | Alkene double bond. |
| C-Br Stretch | 500 - 600 | Carbon-bromine bond. |
Mass Spectrometry (EI): The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 223 and 225 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation would likely involve the loss of Br (M-79/81), CN (M-26), and CO (from rearrangement).
Section 4: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates. The information provided here is synthesized from available Safety Data Sheets (SDS) and should be used to supplement, not replace, institutional safety procedures.[4]
GHS Hazard Information
While the supplier SDS indicates "no data available" for specific GHS pictograms and hazard statements, caution is warranted based on the compound's structure.[4] Acrylonitrile derivatives can be irritants and toxic. Bromo-aromatic compounds can also pose health risks. Therefore, handling should proceed with the assumption that the compound is hazardous.
Handling and Personal Protective Equipment (PPE)
A self-validating protocol for handling involves engineering controls and appropriate PPE to minimize all potential exposure routes.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] Ensure an eyewash station and safety shower are readily accessible.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4]
-
Respiratory Protection: If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture contamination and degradation.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. | [4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [4] |
Section 5: Reactivity and Potential Applications in Research
The true value of 2-(4-Bromophenyl)-3-hydroxyacrylonitrile lies in its potential as a scaffold for building molecular complexity. Its multiple functional groups offer distinct sites for chemical modification.
Key Reactivity Centers
The molecule's reactivity can be strategically directed towards several key sites, making it a powerful tool for combinatorial chemistry and lead optimization campaigns.
Caption: Key sites for chemical modification.
Applications in Heterocyclic Synthesis
A primary application for this intermediate is in the synthesis of substituted heterocycles, which form the core of many blockbuster drugs. The 1,3-arrangement of the hydroxyl and nitrile groups, combined with the alkene backbone, makes it an ideal precursor for constructing five- and six-membered rings.
-
Pyrimidines: Condensation with amidines or guanidine can yield substituted pyrimidines, a privileged scaffold in medicinal chemistry.
-
Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, which are present in drugs like Celecoxib.
-
Isoxazoles: Reaction with hydroxylamine can form isoxazole derivatives.
The bromine atom on the phenyl ring provides a powerful synthetic handle for late-stage functionalization. After the core heterocycle has been constructed, the C-Br bond can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity and fine-tune the biological activity of the final compounds. This strategy is highly valuable in drug development for exploring structure-activity relationships (SAR).
Conclusion
2-(4-Bromophenyl)-3-hydroxyacrylonitrile (CAS 27956-41-8) is more than a simple chemical; it is a versatile platform for innovation in synthetic and medicinal chemistry. While a comprehensive, publicly available dataset on its properties is still developing, its structure, understood through the lens of keto-enol tautomerism, points to significant potential. Its utility as a precursor for diverse heterocyclic systems, combined with the potential for late-stage modification via its bromo-substituent, makes it a compound of considerable interest for researchers aiming to construct novel molecular architectures for drug discovery and materials science. Rigorous adherence to safety protocols is essential for harnessing its synthetic potential responsibly.
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